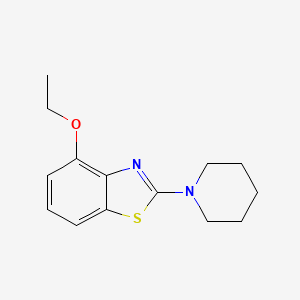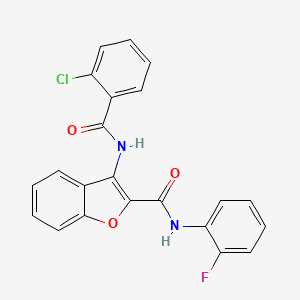
3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also has an amide group (-CONH2), a common functional group in organic chemistry, and a phenyl group (a benzene ring minus one hydrogen), which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzofuran ring is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The amide group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the benzofuran ring, amide group, and phenyl group in this compound would likely contribute to its properties. For example, the benzofuran ring could contribute to the compound’s aromaticity and stability, while the amide group could participate in hydrogen bonding, affecting the compound’s solubility and boiling point .Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Propiedades
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-19(14-15-8-4-5-9-15)24-20-17-12-6-7-13-18(17)27-21(20)22(26)23-16-10-2-1-3-11-16/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYQFRKVZTJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclopentylacetamido)-N-phenylbenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500418.png)
![7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500435.png)
![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
![3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500463.png)
![3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500465.png)

![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6500500.png)